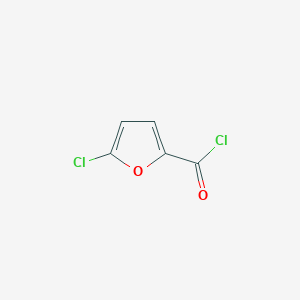
5-chlorofuran-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chlorofuran-2-carbonyl chloride is an organic compound with the molecular formula C5H2Cl2O2. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is known for its reactivity and is used in various chemical syntheses, particularly in the pharmaceutical industry .
Mechanism of Action
Target of Action
It’s known that this compound is a useful intermediate in the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (fdca) .
Mode of Action
It’s known that acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid and fdca can be produced in high yield by treatment of the precursor aldehydes 5-(chloromethyl)furfural (cmf) and 2,5-diformylfuran (dff) with tert-butyl hypochlorite .
Biochemical Pathways
It’s known that this compound plays a crucial role in the synthesis of furoate ester biofuels and polymers of fdca .
Result of Action
It’s known that this compound is a key intermediate in the production of furoate ester biofuels and polymers of fdca .
Action Environment
It’s known that this compound is primarily used in industrial settings for the production of furoate ester biofuels and polymers of fdca .
Preparation Methods
The synthesis of 5-chlorofuran-2-carbonyl chloride typically involves the reaction of furan with oxalyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds as follows: [ \text{C}_4\text{H}_3\text{O} + \text{C}_2\text{O}_2\text{Cl}_2 \rightarrow \text{C}_5\text{H}_2\text{Cl}_2\text{O}_2 + \text{CO} + \text{CO}_2 ] This method is commonly used due to its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
5-chlorofuran-2-carbonyl chloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form 2-furoic acid and hydrochloric acid. [ \text{C}_5\text{H}_2\text{Cl}_2\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_4\text{O}_3 + \text{HCl} ]
Acylation: It acts as an acylating agent, reacting with nucleophiles to form furan-2-carbonyl derivatives.
Scientific Research Applications
5-chlorofuran-2-carbonyl chloride is used in various scientific research applications:
Pharmaceuticals: It is a key intermediate in the synthesis of kinase inhibitors, which are used in cancer treatment.
Organic Synthesis: Its reactive acyl chloride functionality allows it to participate in various organic reactions, serving as a building block for synthesizing more complex molecules.
Materials Science: It is used in the development of new materials with specific properties due to its unique chemical structure.
Comparison with Similar Compounds
5-chlorofuran-2-carbonyl chloride can be compared with other similar compounds such as:
Properties
IUPAC Name |
5-chlorofuran-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O2/c6-4-2-1-3(9-4)5(7)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSXGRQSAQOXJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484252 |
Source


|
| Record name | 2-Furancarbonyl chloride, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24078-79-3 |
Source


|
| Record name | 2-Furancarbonyl chloride, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-furancarbonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
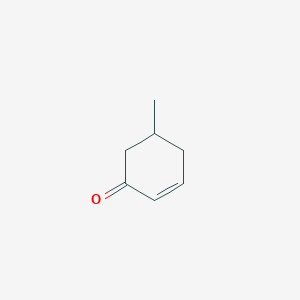
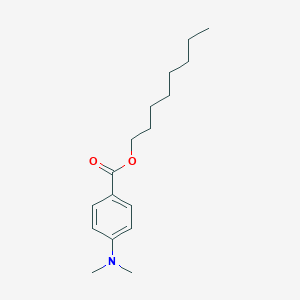
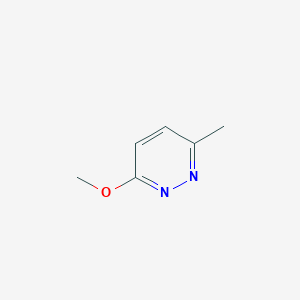
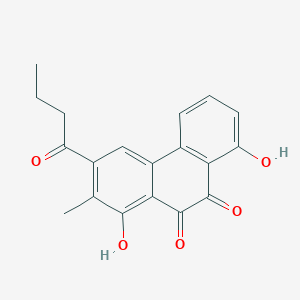

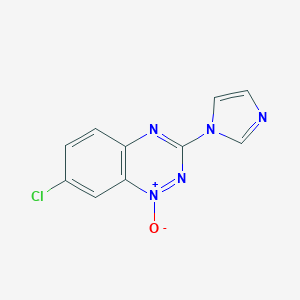
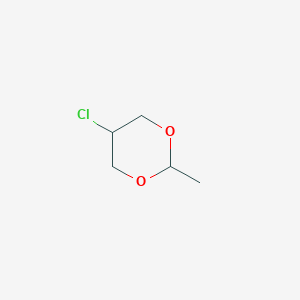


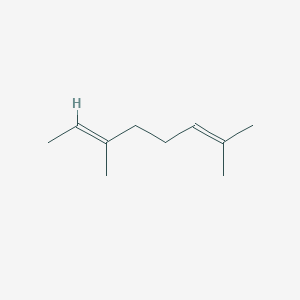
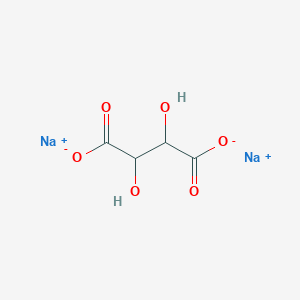
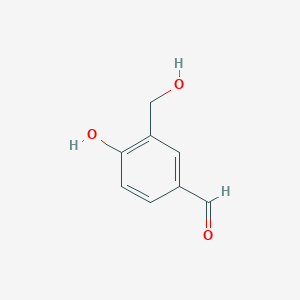
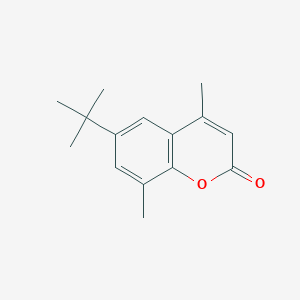
![2-[(4-Acetylphenyl)methyl]cyclopentan-1-one](/img/structure/B105231.png)
